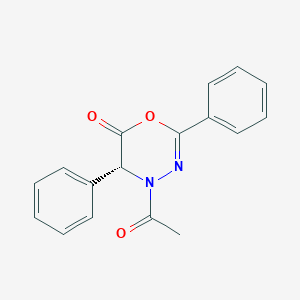
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a complex organic compound that belongs to the class of oxadiazinones This compound is characterized by its unique structure, which includes an oxadiazinone ring fused with acetyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with acyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazinone compounds with fewer functional groups.
Applications De Recherche Scientifique
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A compound with a similar diphenyl structure but different functional groups.
(2R,5R)-2,5-dimethylthiolane: Another compound with a similar stereochemistry but different ring structure.
Uniqueness
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is unique due to its specific oxadiazinone ring structure and the presence of acetyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
88062-45-7 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(5R)-4-acetyl-2,5-diphenyl-5H-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)19-15(13-8-4-2-5-9-13)17(21)22-16(18-19)14-10-6-3-7-11-14/h2-11,15H,1H3/t15-/m1/s1 |
Clé InChI |
JDWYIPWVAVTXIV-OAHLLOKOSA-N |
SMILES isomérique |
CC(=O)N1[C@@H](C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)N1C(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


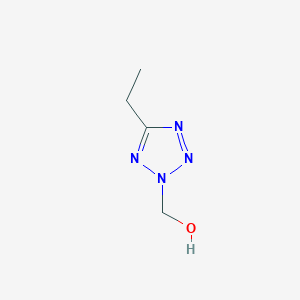
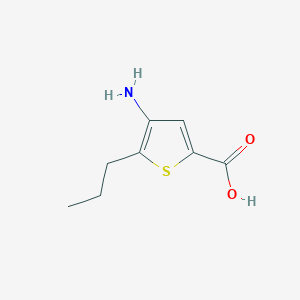
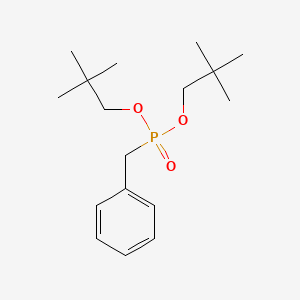
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)


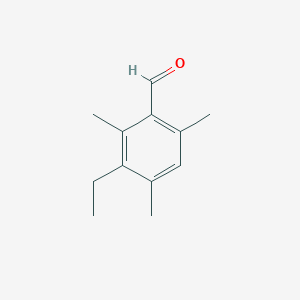
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
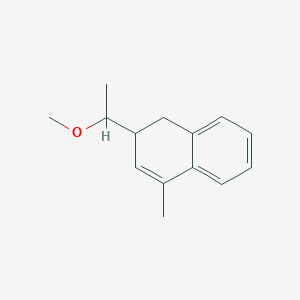
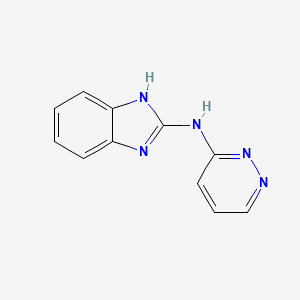
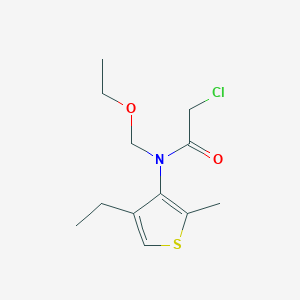

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
